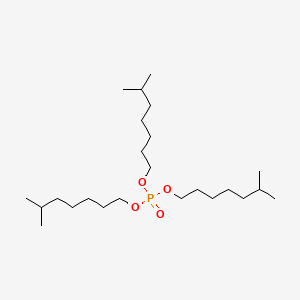

Triisooctyl phosphate

Description

Properties

CAS No. |

25103-23-5 |

|---|---|

Molecular Formula |

C24H51O4P |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

tris(6-methylheptyl) phosphate |

InChI |

InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |

InChI Key |

FSLSJTZWDATVTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Triisooctyl Phosphate

Esterification Reactions

The principal route for synthesizing triisooctyl phosphate (B84403) is through esterification, a class of reactions that forms an ester as the main product. Several variations of this method exist, each with specific reactants and conditions.

Reaction of Isooctanol with Phosphorus Trichloride (B1173362) and Subsequent Dehydrochlorination

In a related synthesis for trioctyl phosphate, isooctanol is heated, and phosphorus oxychloride is added dropwise while maintaining a controlled temperature. google.com The acidic byproducts are then removed. google.com

Catalyst-Free Transesterification with Lower Trialkyl Phosphites for Triisooctyl Phosphate Synthesis

An alternative synthetic route is the transesterification of lower trialkyl phosphites, such as trimethyl phosphite (B83602), with isooctanol. This method proceeds via the nucleophilic attack of the alcohol on the phosphorus center, which displaces the lower alcohol (e.g., methanol) as a volatile byproduct. A key advantage of this approach is that it can be performed without a catalyst, which simplifies the subsequent purification process.

Another transesterification method involves reacting a triaryl phosphite, like triphenyl phosphite, with isooctanol in the presence of an alkaline catalyst. google.com The liberated phenol (B47542) is then removed by distillation under reduced pressure. google.com

Stoichiometric Considerations and Critical Reaction Parameters in this compound Synthesis

The stoichiometry and reaction parameters are crucial for maximizing the yield and purity of this compound.

Molar Ratio: In the reaction between isooctanol and phosphorus trichloride, a molar ratio of 3:1 (isooctanol to PCl₃) is typically employed to ensure complete esterification. For the synthesis of trioctyl phosphate from isooctanol and phosphorus oxychloride, the molar ratio of isooctyl alcohol to phosphorus oxychloride to an alkaline solution for neutralization is in the range of 2.5-3.2 : 1 : 1-1.6. google.com In catalyst-free transesterification, a 1:3 ratio of trimethyl phosphite to isooctanol is critical for complete conversion. Some catalytic processes may use a molar ratio of phosphorus oxychloride to isooctyl alcohol of 1:(3-6). google.com

Temperature: For the PCl₃ method, the temperature is generally maintained between 20–40°C to minimize side reactions like oxidation or thermal decomposition. In the synthesis using phosphorus oxychloride, the initial temperature is 47-53°C, which is then controlled at 65 ± 2°C during the addition of phosphorus oxychloride. google.com The neutralization step is carried out at 70 ± 3°C. google.com Catalytic synthesis using a Lewis acid may involve a multi-step temperature profile, starting below 25°C and incrementally increasing to 90°C. google.com

Reaction Time: The addition of phosphorus oxychloride can take 4 to 6 hours, followed by a balancing period of another 4 to 6 hours. google.com The subsequent neutralization and washing steps also have specific timeframes. google.com

The table below summarizes the critical reaction parameters for different synthetic methods.

| Parameter | Reaction with PCl₃ | Reaction with POCl₃ | Catalyst-Free Transesterification | Catalytic Synthesis (Lewis Acid) |

| Molar Ratio (Alcohol:P-reagent) | 3:1 | 2.5-3.2:1 | 3:1 | 3-6:1 |

| Temperature | 20–40°C | 47-65°C | Not specified | <25°C to 90°C |

| Catalyst | None | None | None | Lewis Acid (e.g., AlCl₃) |

| Yield | >90% conversion | 81-83% | High conversion | 95.5% |

Ultrasonic-Assisted Synthesis Methods for this compound

Ultrasonic irradiation has been employed to enhance the synthesis of this compound. lookchem.com In a method utilizing phosphorus oxychloride and isooctyl alcohol under negative pressure, ultrasonic assistance is used for the removal of hydrogen chloride gas. lookchem.com The ultrasonic waves create intense impact between liquid particles, accelerating the reaction. lookchem.com This method also generates numerous small bubbles and localized negative pressure, which facilitates the escape of dissolved HCl gas, thereby reducing the formation of byproducts like iso-octane chloride and improving the reaction yield. lookchem.com

Post-Synthesis Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalysts.

Common purification steps include:

Neutralization: An alkaline solution, such as sodium hydroxide (B78521) or soda ash, is added to the crude ester to neutralize any remaining acidic components. google.com The pH is typically controlled between 8 and 9. google.com

Washing: The neutralized product is washed with hot water (around 80°C) multiple times until the pH is neutral (6.5-7.5). google.com This step removes salts and other water-soluble impurities. google.com

Vacuum Distillation: This is a key step to remove volatile impurities, including unreacted alcohol and byproducts. google.com In some processes, the distillation is performed under reduced pressure to obtain the final product. google.com For instance, a fraction collected at 98-102°C under a vacuum of ≥690mmHg yields the purified trioctyl phosphate. google.com

Filtration: After cooling, the final product may be filtered to remove any remaining solid impurities.

The table below outlines a typical purification sequence for this compound synthesized via the phosphorus oxychloride method. google.com

| Step | Description | Key Parameters |

| Neutralization | Addition of an alkaline solution to the crude ester. | Temperature: 70 ± 3°C, pH: 8-9 |

| Washing | Rinsing with hot water. | Temperature: 80 ± 2°C, pH: 6.5-7.5 |

| Vacuum Distillation | Separation of the purified product from residual impurities. | Temperature: 98-102°C, Vacuum: ≥690mmHg |

Derivatization and Chemical Modifications of this compound

While this compound itself is a stable compound, it can undergo further chemical reactions. The most significant derivatization is its hydrolysis to produce di(isooctyl) phosphate, a crucial extractant in hydrometallurgy. google.com

Triisooctyl phosphite, the precursor, can undergo oxidation to form the corresponding phosphate. It can also react with electrophiles; for example, it reacts with HCl, a byproduct of PVC degradation, to form phosphorous acid, thereby stabilizing the polymer. Due to steric hindrance from the bulky isooctyl groups, triisooctyl phosphite is less reactive in certain reactions, such as the Kabachnik-Fields reaction, compared to smaller phosphites.

Pathways to Di(isooctyl) Phosphate from this compound via Hydrolysis

The controlled partial hydrolysis of this compound (TiOP) is a significant industrial pathway for the synthesis of Di(isooctyl) Phosphate (DiOP). google.com DiOP, commercially known as P204, is a vital hydrometallurgical extractant used extensively in the separation of non-ferrous and rare earth metals. google.com While trialkyl phosphates are generally characterized by their high stability, particularly under neutral conditions, their hydrolysis can be effectively promoted using catalytic methods to yield the desired di-substituted product. nih.govnih.gov The reaction involves the cleavage of one ester bond, producing Di(isooctyl) Phosphate and one molecule of isooctanol, as depicted in the general reaction scheme below.

General Reaction: C₂₄H₅₁O₄P (this compound) + H₂O → C₁₆H₃₅O₄P (Di(isooctyl) Phosphate) + C₈H₁₈O (Isooctanol)

Achieving a high yield of the di-ester requires careful control of reaction conditions to prevent further hydrolysis to monoisooctyl phosphate and ultimately, phosphoric acid. Various catalytic systems have been explored to facilitate this transformation efficiently.

Research Findings on Hydrolysis Pathways

Detailed research, primarily through studies of analogous trialkyl phosphates and patent literature, has illuminated several effective methodologies for the hydrolysis of TiOP.

Acid-Catalyzed Hydrolysis: The hydrolysis of trialkyl phosphates can be catalyzed by acids. Studies on analogues such as triethyl phosphate show that the reaction likely proceeds via an AAL2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). cdnsciencepub.com The process begins with the protonation of the highly basic phosphoryl oxygen, which significantly increases the electrophilicity of the central phosphorus atom. This activated intermediate is then susceptible to nucleophilic attack by a water molecule, leading to the cleavage of a P-O ester bond and the release of an alcohol molecule. cdnsciencepub.comttu.ee Research on the hydrolysis of tri-n-butyl phosphate (TBP) and triisoamyl phosphate (TIAP) in the presence of nitric acid has shown that reaction rates are dependent on the acid concentration, temperature, and the structure of the alkyl group.

Base-Promoted Hydrolysis: While generally stable in alkaline solutions, the hydrolysis of trialkyl phosphates can be achieved using a strong base. nih.gov The mechanism is believed to be a direct nucleophilic substitution (S(N)2 type) where a hydroxide ion attacks the phosphorus center. A key challenge in this method is controlling the stoichiometry and reaction conditions to favor partial hydrolysis and prevent the formation of the fully de-esterified phosphate salt.

Phase-Transfer Catalysis (PTC): A patented method specifically describes the use of phase-transfer catalysis for the hydrolysis of this compound to produce Di(isooctyl) Phosphate. google.com This technique is particularly well-suited for this reaction, which involves a water-insoluble organic substrate (TiOP) and an aqueous nucleophile (e.g., sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide ions from the aqueous phase into the organic phase, where they can react with the TiOP. This allows the reaction to proceed at a moderate temperature with improved control and efficiency.

Lewis Acid Catalysis: The hydrolysis of organophosphates can also be catalyzed by Lewis acids. For instance, metal hydroxides like iron (III) hydroxide have been shown to catalyze the hydrolysis of tricresyl phosphate at neutral pH. mdpi.com The proposed mechanism involves the coordination of the metal center (Lewis acid) with the phosphoryl oxygen atom (Lewis base). mdpi.com This interaction polarizes the P=O bond, increases the positive charge on the phosphorus atom, and renders it more vulnerable to nucleophilic attack by water. ttu.eemdpi.com

The following table summarizes the key aspects of these synthetic pathways.

Interactive Data Table: Catalytic Hydrolysis Methods for this compound

| Catalytic Method | Catalyst Type | General Mechanism | Key Research Findings/Notes |

| Acid Catalysis | Brønsted acids (e.g., HNO₃, H₂SO₄) | Protonation of phosphoryl oxygen increases phosphorus electrophilicity, followed by nucleophilic attack by water (AAL2 mechanism). cdnsciencepub.com | Rate is dependent on acid concentration and temperature. Analogous studies show different hydrolysis rates for different alkyl phosphates. |

| Base-Promoted Hydrolysis | Strong bases (e.g., NaOH) | Direct nucleophilic attack of hydroxide ion on the phosphorus center (S(N)2 type). | Requires careful control to prevent complete hydrolysis to phosphoric acid. Trialkyl phosphates are generally stable in alkaline media. nih.gov |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts | Catalyst transports aqueous nucleophile (e.g., OH⁻) into the organic phase to react with the water-insoluble TiOP. | A specific patented method exists for the hydrolysis of this compound to Di(isooctyl) Phosphate using PTC. google.com |

| Lewis Acid Catalysis | Metal compounds (e.g., Fe(OH)₃) | Lewis acid coordinates with phosphoryl oxygen, activating the phosphorus center for nucleophilic attack. mdpi.com | Demonstrated for analogous organophosphates; offers a potential pathway under milder pH conditions. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Triisooctyl Phosphate

Oxidation Reactions of Triisooctyl Phosphate (B84403) and Resultant Phosphate Formation

Triisooctyl phosphate is a trialkyl phosphate ester that demonstrates considerable stability against oxidation under ambient conditions. osti.govunt.edu However, under specific conditions such as elevated temperatures or in the presence of strong oxidizing agents, it undergoes decomposition and oxidation reactions. ilo.org

Heating to decomposition, which occurs at temperatures around 370-374°C, results in the formation of toxic fumes. ilo.orgnoaa.gov The primary products of this thermal oxidation are phosphorus oxides (P₂O₅). ilo.orgnoaa.govnih.gov In addition to phosphorus oxides, other gaseous products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrocarbons such as 1-octene, resulting from the breakdown of the 2-ethylhexyl chains. atamankimya.com

Advanced Oxidation Processes (AOPs), which utilize highly reactive hydroxyl radicals (•OH), have been studied for the degradation of various trialkyl phosphates in aqueous solutions. nih.govnih.gov The rate of reaction is dependent on the structure of the alkyl chain; for instance, halogenation of the alkyl groups significantly decreases the rate of •OH attack. nih.gov While specific kinetic data for this compound is not prevalent, studies on analogous compounds like tributyl phosphate (TBP) show a second-order rate constant for reaction with •OH of 6.40 x 10⁹ M⁻¹ s⁻¹. nih.govnih.gov The reaction mechanism involves the abstraction of a hydrogen atom from the alkyl chains by the hydroxyl radical. nih.gov

Table 1: Products of this compound Oxidation/Decomposition

| Condition | Resultant Products | Reference |

|---|---|---|

| Thermal Decomposition (Heating) | Phosphorus Oxides (P₂O₅), Phosphine (PH₃) | ilo.org |

| High-Temperature Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Oxides of Phosphorus, 1-Octene | atamankimya.com |

| Reaction with Strong Oxidants | Reacts to form various oxidation products | ilo.org |

Hydrolysis Pathways of this compound and Product Characterization

This compound is characterized by its high hydrolytic stability, particularly in neutral aqueous environments. Its estimated hydrolysis half-life ranges from 10.3 to 10.7 years at pH 5 to 9, indicating significant resistance to hydrolysis under normal environmental conditions. nih.gov Studies on numerous organophosphate triesters at pH 13 showed that tris(2-ethylhexyl) phosphate was among the most stable, with no significant degradation observed over 35 days. researchgate.net This stability is partly attributed to the steric hindrance provided by the bulky 2-ethylhexyl groups.

Despite its stability, hydrolysis can be induced, particularly under acidic or basic catalysis. osti.govunt.edu The reaction involves the cleavage of the ester bond (P-O-C). The primary products resulting from the complete hydrolysis of one ester linkage are di(2-ethylhexyl) phosphoric acid (DEHPA) and 2-ethylhexanol. osti.govgoogle.com Further hydrolysis can occur to yield mono(2-ethylhexyl) phosphoric acid and eventually phosphoric acid. osti.govunt.edu

Mechanistic studies on phosphate esters suggest two primary pathways for hydrolysis: nih.gov

Associative Pathway (AN+DN): This pathway involves the nucleophilic attack of water or a hydroxide (B78521) ion on the phosphorus center, forming a pentacoordinate intermediate or transition state.

Dissociative Pathway: This pathway involves the departure of the leaving group (alkoxide) prior to the attack of the nucleophile.

Theoretical studies indicate that for triphosphate esters in aqueous solution, the reaction barriers for both associative and dissociative pathways are closely matched. nih.gov For similar trialkyl phosphates like triethyl phosphate, acid-catalyzed hydrolysis has been shown to proceed via an AAL2 mechanism, which involves cleavage of the carbon-oxygen bond. researchgate.net

Table 2: Products and Conditions of this compound Hydrolysis

| Condition | Products | Mechanism Notes | Reference |

|---|---|---|---|

| Neutral (pH 5-9) | Very slow hydrolysis; considered stable | Estimated half-life > 10 years | nih.gov |

| Acid or Base Catalyzed | Di(2-ethylhexyl) phosphoric acid, Mono(2-ethylhexyl) phosphoric acid, 2-Ethylhexanol | Proceeds via associative or dissociative pathways | osti.gov, unt.edu, google.com, nih.gov |

Substitution Reactions Involving Alkoxy Group Exchange in this compound

Phosphate esters can participate in nucleophilic substitution reactions at the phosphorus center, where an alkoxy group is displaced by another nucleophile. ttu.ee The reactivity in these reactions is governed by the nature of the substituents on the phosphorus atom, the leaving group, and the incoming nucleophile. ttu.ee

Direct studies on alkoxy group exchange for this compound are not widely documented, but research on analogous systems provides strong evidence for this type of reactivity. A notable example is the reaction between di(2-ethylhexyl)phosphoric acid (DEHPA) and tributyl phosphate (TBP), which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this reaction, the DEHPA anion acts as a nucleophile, attacking the TBP and displacing a butoxy group to form butyl-di(2-ethylhexyl)phosphate and dibutyl phosphate. researchgate.net

Furthermore, the use of Trioctyl phosphate as an alkylating agent for nitrogen heterocyclic compounds implies a substitution reaction where the heterocyclic amine acts as a nucleophile, displacing an isooctyl alcohol moiety. Transesterification, a specific type of alkoxy exchange reaction, is also known to occur with phosphate triesters, particularly at elevated temperatures, and is a basis for developing dynamic covalent networks. acs.org

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic data provide quantitative insight into the reactivity of this compound. While data for this specific molecule can be limited, studies on analogous trialkyl phosphates allow for a robust understanding.

Kinetics: The kinetics of hydrolysis show that this compound is highly stable. At a highly basic pH of 13, it, along with tributyl phosphate, showed no significant degradation over 35 days, while other organophosphate esters degraded with half-lives as short as minutes or hours. researchgate.net The kinetics of the SN2 reaction between DEHPA and TBP, a model for alkoxy exchange, were found to be first-order with respect to each reactant, with a rate constant of 0.22 M⁻¹ a⁻¹ at 60 °C. researchgate.net For oxidation via hydroxyl radicals, the second-order rate constant for tributyl phosphate is 6.40 x 10⁹ M⁻¹ s⁻¹, indicating a rapid reaction. nih.govnih.gov

Table 3: Selected Kinetic Data for Trialkyl Phosphate Reactions

| Reaction | Compound | Parameter | Value | Reference |

|---|---|---|---|---|

| Hydrolysis | Tris(2-ethylhexyl) phosphate | Half-life (pH 13, 20°C) | > 35 days (stable) | researchgate.net |

| Oxidation by •OH | Tributyl Phosphate | Rate Constant (kOH) | 6.40 x 109 M-1 s-1 | nih.gov, nih.gov |

| Alkoxy Exchange (SN2) | DEHPA + TBP | Rate Constant (60°C) | 0.22 M-1 a-1 | researchgate.net |

| Alkoxy Exchange (SN2) | DEHPA + TBP | Activation Energy (Ea) | 83 kJ mol-1 | researchgate.net |

| Acid-Catalyzed Hydrolysis | Triethyl Phosphate | Activation Enthalpy (ΔH*) | 24.1 kcal/mol | researchgate.net |

Thermodynamics: Thermodynamic studies reveal the energy changes associated with these reactions. The acid-catalyzed hydrolysis of triethyl phosphate has an activation enthalpy (ΔH) of 24.1 kcal/mol and a negative activation entropy (ΔS) of -17 e.u., consistent with a bimolecular (AAL2) mechanism. researchgate.net Theoretical calculations of bond dissociation energies (BDE) for trimethyl phosphate, a model compound, show that the C-O ester bonds (83-99 kcal/mol) are generally weaker than the C-H (96-105 kcal/mol) or O-P bonds (94-117 kcal/mol), suggesting the C-O bond is a likely point of cleavage in thermal decomposition. nih.gov Enthalpies of vaporization have been determined for various trialkyl phosphates and show excellent correlation with molecular parameters like solvent-accessible surface area. researchgate.net

Catalytic Applications and Mechanisms of this compound in Organic Transformations

Despite the reactivity described in the preceding sections, this compound is not typically employed as a catalyst in organic transformations. Its industrial applications are primarily non-catalytic. It is widely used as a specialty plasticizer, particularly where cold-weather flexibility is required, and as a flame retardant in polymers like PVC and synthetic rubbers. innospk.com

One of its most significant applications is as a solvent, not a catalyst, in the anthraquinone (B42736) process for the production of hydrogen peroxide. google.com Its properties, such as a high boiling point, low volatility, and good solubility for the reactants, make it an ideal medium for this industrial process. While some commercial sources mention its use as a catalyst for producing phenolic and urea (B33335) resins, these claims are not substantiated in the peer-reviewed scientific literature, which points to its role as a solvent or plasticizer.

It is important to distinguish the application of the compound itself from the catalysis used in its synthesis. The industrial production of this compound is often achieved through the reaction of phosphorus oxychloride and isooctyl alcohol, a process that can be catalyzed by Lewis acids such as aluminum chloride or titanium tetrachloride. google.com

Advanced Applications and Materials Science Research Involving Triisooctyl Phosphate

Polymer Stabilization Mechanisms by Triisooctyl Phosphate (B84403)

Triisooctyl phosphate is recognized for its ability to protect polymers from degradation, thereby extending their lifespan and maintaining their physical properties. This stabilizing effect is attributed to several key mechanisms, including antioxidant functionality and thermal stability enhancement.

Antioxidant Functionality of this compound in Polymer Degradation Inhibition

This compound primarily functions as a secondary antioxidant in polymer systems. Its main role is to decompose hydroperoxides (ROOH), which are unstable species formed during the oxidation of polymers. vinatiorganics.com The decomposition of these hydroperoxides prevents the propagation of free-radical chain reactions that lead to the degradation of the polymer matrix. vinatiorganics.com This process effectively neutralizes the damaging effects of peroxides, preserving the integrity of the polymer chains. vinatiorganics.com The bulky isooctyl groups in the this compound molecule contribute to its effectiveness as a stabilizer.

The general mechanism involves the phosphite (B83602) ester being oxidized to a stable phosphate species, as shown in the reaction below: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH vinatiorganics.com

This sacrificial mechanism is crucial for inhibiting polymer degradation during processing and long-term use. vinatiorganics.com this compound can also work synergistically with primary antioxidants, such as hindered phenols, to provide more comprehensive stabilization. While the phenolic antioxidant directly scavenges free radicals, the phosphite can regenerate the spent phenolic antioxidant, extending its effectiveness. vinatiorganics.com

Thermal Stability Enhancement in Polymeric Systems via this compound (e.g., Polyvinyl Chloride, Polypropylene)

The effectiveness of this compound as a thermal stabilizer is often evaluated in conjunction with other additives. In some formulations for PVC, it is used alongside other stabilizers like beta-diketones and hydrotalcites.

Table 1: Polymer Systems Benefiting from this compound Stabilization

| Polymer | Benefit of this compound |

|---|---|

| Polyvinyl Chloride (PVC) | Enhanced thermal stability, prevention of discoloration, plasticization. |

| Polypropylene (PP) | Antioxidant and anti-aging agent, thermal stabilization. specialchem.com |

| Polyethylene (PE) | Antioxidant and anti-aging agent. specialchem.com |

| Acrylonitrile Butadiene Styrene (ABS) | Antioxidant and anti-aging agent. specialchem.com |

Interactions of this compound with Halogenated Polymers and Degradation Delay

In halogenated polymers like PVC, degradation often involves the release of hydrogen halides, such as hydrogen chloride (HCl). This compound can react with these acidic byproducts, thereby neutralizing them and delaying the degradation process. This reaction helps to extend the lifespan of the polymer material. Triisooctyl phosphite is compatible with polyvinyl resins, including polyvinyl chloride and its copolymers. google.com Its role in stabilizing halogen-containing polymers is a key area of application, often in combination with other stabilizing compounds to achieve optimal performance. google.comgoogle.com

Flame Retardancy Research Involving this compound

Phosphorus compounds, including this compound, are well-established as effective flame retardants. nih.gov They can act in both the gas phase and the condensed phase to inhibit the combustion process. nih.govup.ac.za

Condensed-Phase Action and Char Formation Promotion by this compound

The primary flame-retardant mechanism for many phosphorus compounds, especially phosphates, is in the condensed phase. nih.govmdpi.com Upon heating, this compound can decompose to form phosphoric acids or their anhydrides. up.ac.za These acidic species act as catalysts for the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the surface. up.ac.zamdpi.com

This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. mdpi.com

It reduces the mass loss of the polymer by converting less of it into flammable gases. up.ac.za

It can hinder the diffusion of oxygen to the polymer surface.

The formation of a stable and insulating char is a critical factor in the flame retardancy of many polymers. isca.inresearchgate.net Phosphorus compounds can also improve the fire resistance of the char itself by preventing its further oxidation through glowing combustion. up.ac.za In some systems, the presence of phosphorus can reduce the permeability of the char, enhancing its barrier properties. up.ac.za

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyvinyl Chloride (PVC) |

| Polypropylene (PP) |

| Polyethylene (PE) |

| Acrylonitrile Butadiene Styrene (ABS) |

| Styrene-Butadiene-Styrene (SBS) |

| Hydrogen chloride (HCl) |

Integration of this compound into Polymer Matrices for Enhanced Fire Resistance

This compound (TOP), also known as tris(2-ethylhexyl) phosphate, is utilized as a flame retardant and a plasticizer in various polymer systems. innospk.comnbinno.com Its incorporation into polymer matrices, such as polyvinyl chloride (PVC), polyurethane (PU), and cellulose (B213188) nitrate (B79036), enhances the fire resistance of the final products. nbinno.com The flame-retardant properties of TOP are attributed to the action of phosphorus. alfa-chemistry.com When exposed to heat, phosphorus-containing flame retardants like TOP can decompose to form phosphoric acid, which then promotes the formation of a char layer on the surface of the polymer. alfa-chemistry.comepo.org This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds. alfa-chemistry.com

The mechanism of flame retardancy involves several processes. In the condensed phase, the generated phosphoric acid, and subsequently polyphosphoric and metaphosphoric acids, coat the polymer surface. alfa-chemistry.com This coating facilitates the carbonization of the plastic, forming a protective char film. alfa-chemistry.com In the gas phase, phosphorus-containing compounds can act as free radical scavengers. alfa-chemistry.com Specifically, the formation of PO• radicals during combustion can interrupt the chain reactions in the flame by combining with hydrogen atoms. alfa-chemistry.com

The effectiveness of TOP as a flame retardant is also linked to its function as a plasticizer, which improves the flexibility and durability of polymers like PVC. nbinno.com This dual functionality makes it valuable in applications where both fire resistance and specific mechanical properties are required, such as in military-grade PVC products, coatings, and synthetic rubbers.

| Polymer Matrix | Role of this compound |

| Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer nbinno.com |

| Polyurethane (PU) | Flame Retardant, Plasticizer nbinno.com |

| Cellulose Nitrate | Flame Retardant, Plasticizer |

| Synthetic Rubber | Flame Retardant |

Solvent and Extractant Research with this compound

This compound is a significant compound in the field of liquid-liquid extraction, a technique used for separating components in a mixture. mdpi.com It serves as a solvent and extractant in various industrial processes, most notably in the production of hydrogen peroxide and the extraction of metals. innospk.comfamousmaterials.com

In the anthraquinone (B42736) process for hydrogen peroxide production, TOP is used as a working solvent. innospk.comfamousmaterials.com Its key properties for this application include high solubility for hydroanthraquinone, a favorable partition coefficient for hydrogen peroxide between the aqueous and solvent phases, a high boiling point, and a high ignition point. famousmaterials.com However, the presence of impurities such as dioctyl phosphate and monooctyl phosphate can lead to emulsification, which hinders the extraction of hydrogen peroxide from the working solution.

In hydrometallurgy, TOP is employed as a metal extractant. google.com Research has shown its use in the extraction of various metals. For instance, studies have investigated its role in the synergistic extraction of samarium(III) from aqueous nitrate solutions when used in combination with other extractants like di-2-ethylhexyl phosphoric acid (D2EHPA). researchgate.netresearchgate.netniif.hu In one study, a synergistic effect was observed with a specific volume ratio of D2EHPA to TOP, enhancing the extraction of samarium(III). researchgate.netresearchgate.net The process of liquid-liquid extraction with organophosphorus extractants like D2EHPA is a common method for recovering and separating metal ions from aqueous solutions. mdpi.com

The table below summarizes key applications of this compound in liquid-liquid extraction:

| Application | Role of this compound | Key Findings/Considerations |

| Hydrogen Peroxide Production | Working Solvent innospk.comfamousmaterials.com | High solubility of hydroanthraquinone and favorable partition coefficient are crucial. Impurities can cause emulsification issues. famousmaterials.com |

| Metal Extraction (e.g., Samarium) | Extractant, often in synergistic systems google.comresearchgate.net | Can exhibit synergistic effects when combined with other extractants like D2EHPA, improving extraction efficiency. researchgate.netresearchgate.net |

The solvation mechanisms and phase behavior of this compound systems are critical to its application as a solvent and extractant. TOP is a colorless, viscous liquid that is insoluble in water but miscible with mineral oil and gasoline. nih.gov This hydrophobicity is a key characteristic influencing its phase behavior with aqueous solutions in liquid-liquid extraction processes.

In metal extraction, the mechanism often involves the formation of a complex between the metal ion and the extractant (TOP), which is then soluble in the organic phase. The efficiency of this extraction depends on factors such as the pH of the aqueous phase and the concentration of the extractant. niif.hu For example, in the extraction of samarium(III) with D2EHPA, the maximum extraction efficiency was found to be at a specific pH. niif.hu

The phase behavior is also critical in preventing issues like third-phase formation, which can complicate extraction processes. While neutral extractants like tributyl phosphate (TBP), a related organophosphate, can have high extraction coefficients, they may exhibit low selectivity. mdpi.com TBP has been used to control third-phase formation as a phase modifier. mdpi.com The large spatial volume of the isooctyl groups in TOP influences its reactivity and the conditions required for its synthesis, which in turn affects its purity and performance in extraction systems. google.com

Role of this compound in Liquid-Liquid Extraction Processes (e.g., Metal Extraction, Hydrogen Peroxide Production)

This compound as a Lubricant and Anti-wear Agent: Research Perspectives

This compound is recognized for its role as an ashless, environmentally friendly extreme pressure (EP) and anti-wear (AW) additive in lubricants. nbinno.comunpchemicals.com Its incorporation into lubricant formulations is aimed at reducing friction and wear between metal surfaces, particularly under conditions of high pressure and temperature. unpchemicals.com

Research into the tribological properties of phosphate esters, a class to which TOP belongs, has been ongoing for decades. mdpi.com These compounds function by forming a protective film on the metal surfaces. unpchemicals.comnasa.gov The mechanism generally involves the adsorption of the phosphate ester onto the metal oxide surface, followed by a chemical reaction that forms a durable polyphosphate film. mdpi.com This film acts as a boundary layer, preventing direct metal-to-metal contact and reducing wear. mdpi.com

Studies have shown that the addition of phosphorus-containing additives like TOP can significantly enhance the tribological performance of base oils. mdpi.com For example, research on chemically modified silicone oils demonstrated that the introduction of a diisooctyl phosphate group resulted in a significant reduction in the friction coefficient compared to untreated silicone oil. mdpi.com This improvement is attributed to the formation of a phosphorus-containing boundary lubrication film. mdpi.com

The primary influence of this compound on frictional properties and wear resistance stems from its ability to form a protective tribofilm on interacting metal surfaces. unpchemicals.commdpi.com This film is crucial in the boundary lubrication regime, where the lubricant film thickness is insufficient to completely separate the surfaces. mdpi.comnasa.gov

The effectiveness of phosphate esters as anti-wear additives has been well-established. mdpi.com The formed phosphate film on the surface can prevent the reduction of surface oxides, leaving an easily sheared layer that minimizes friction and prevents severe wear. mdpi.com Research has demonstrated that lubricants containing phosphate esters can exhibit significantly improved load-bearing capacity and reduced wear rates compared to the base lubricant alone. nasa.gov

For instance, a study on a diisooctyl phosphate-terminated silicone oil showed a friction coefficient reduction of approximately 62.7% compared to the base silicone oil, highlighting the significant enhancement in tribological performance. mdpi.com The wear resistance is directly linked to the formation of this phosphorus-containing film, which acts as a protective barrier under high-load conditions. mdpi.com

The table below summarizes the effect of a diisooctyl phosphate-modified silicone oil on tribological properties from a research study:

| Lubricant | Mean Coefficient of Friction (COF) | COF Reduction vs. Untreated Oil |

| Untreated Silicone Oil | > 0.35 mdpi.com | N/A |

| Diisooctyl phosphate-terminated silicone oil (UCP204) | ~0.13 mdpi.com | ~62.7% mdpi.com |

Tribological Properties of this compound in Lubricant Formulations

Biomedical Research Applications of this compound

This compound (TOP), an organic phosphate ester, is under investigation for its potential roles in the biomedical field. nbinno.com Its properties as a solubilizer and emulsifier make it a candidate for various applications, including in the synthesis of other phosphorus-containing compounds and as a component in drug delivery systems. nbinno.com

This compound as a Reagent in the Synthesis of Biologically Active Phosphorus Compounds

While direct, extensive research on this compound as a primary reagent for synthesizing biologically active phosphorus compounds is still emerging, the foundational chemistry of organophosphates provides a basis for its potential utility. Organophosphate esters are integral to the structure of many biologically crucial molecules. The synthesis of such compounds often involves phosphorylation reactions, where a phosphate group is introduced into an organic molecule.

The industrial synthesis of this compound itself typically involves the reaction of phosphorus oxychloride with isooctyl alcohol. google.com This process underscores the reactivity of phosphorus halides and their utility in forming phosphate esters. A patented method highlights a catalytic synthesis route using a Lewis acid catalyst like aluminum chloride, magnesium dichloride, or titanium tetrachloride to facilitate the reaction between phosphorus oxychloride and isooctyl alcohol at controlled temperatures. google.com

The related compound, triisooctyl phosphite (TOPi), which has a phosphorus(III) center instead of phosphorus(V), is noted for its use as a reagent in the synthesis of biologically active phosphorus compounds. Its stability makes it suitable for various organic reactions in pharmaceutical development. This suggests a potential pathway for this compound or its derivatives to be explored in similar synthetic applications, possibly as a stable, less reactive precursor or as a starting material for modification into more complex phosphotriesters with specific biological targets.

Investigation of this compound's Potential in Drug Delivery System Stabilization

The physicochemical properties of this compound make it a subject of interest for stabilizing drug delivery systems. nbinno.com Its function as a solubilizer, dispersant, and emulsifier is valuable in pharmaceutical formulations, particularly for liquid dosage forms where it can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). nbinno.com

Research into nanoparticle-based drug delivery systems is a key area where stabilization is critical. For instance, calcium phosphate nanoparticles are recognized for their biocompatibility and ability to carry therapeutic agents. researchgate.net The stability of these systems is paramount for their efficacy. While not directly using this compound, studies have employed lipid layers to control the growth and provide stability to calcium phosphate nanoparticles. researchgate.net This highlights the importance of stabilizing agents.

The potential for this compound lies in its amphiphilic nature, which could allow it to interface between aqueous and lipid phases, thereby stabilizing emulsions or liposomal structures used to encapsulate drugs. Polyphosphoesters, a class of polymers to which TOP belongs, are actively being investigated as drug carriers. mdpi.com These polymers can form micelles that encapsulate drugs, and their stability is crucial for controlled release. mdpi.com The investigation into this compound's role would likely focus on its ability to act as a co-emulsifier or plasticizer within these polymeric drug delivery systems, enhancing their physical stability and modulating drug release kinetics.

Table 1: Research Focus on this compound in Biomedical Applications

| Application Area | Specific Research Focus | Rationale / Potential Benefit |

| Synthesis | Use as a precursor or reagent for creating other phosphorus compounds. | Provides a stable organophosphate backbone for further chemical modification. |

| Drug Delivery | Role as a stabilizer, emulsifier, or plasticizer in formulations. nbinno.com | Improves the stability and bioavailability of active ingredients in systems like emulsions or polymeric nanoparticles. nbinno.com |

Agricultural Research Applications of this compound

In agriculture, this compound is utilized for its physicochemical properties that enhance the effectiveness of agrochemical formulations. nbinno.comalibaba.com It also has been investigated for potential direct biological activity.

Herbicidal Action Mechanisms of this compound (mechanistic studies)

Research has explored the potential of organophosphate compounds as active ingredients in herbicides. The related compound, triisooctyl phosphite, has been identified as having potential as a pre-emergence herbicide. Studies have shown it can inhibit the growth of certain weeds without causing harm to the intended crops. Field trials applying triisooctyl phosphite at a rate of 2 pounds per acre demonstrated significant mortality in weeds like morning glory and ryegrass. The proposed mechanism for its herbicidal activity involves interference with the normal physiological processes in susceptible plants, although the specific biochemical pathways are not yet fully detailed.

While these findings pertain to the phosphite form, they direct mechanistic research for this compound toward similar pathways. Investigations would likely focus on whether this compound or its metabolites can inhibit key plant enzymes, disrupt cellular processes, or interfere with plant growth and development. The U.S. Environmental Protection Agency (EPA) has regulations exempting this compound from the requirement of a tolerance for residues when used as an inert ingredient in certain pesticide formulations, indicating its current primary role is not as a principal active herbicidal agent in these contexts. nih.gov

Dispersant and Emulsifier Functions of this compound in Agrochemical Formulations

The most established application of this compound in agriculture is as a component in agrochemical formulations, where it functions as a dispersant and emulsifier. nbinno.comalibaba.com Many active ingredients in pesticides and herbicides are not readily soluble in water, which is the primary carrier for spray applications. alibaba.com

This compound's surfactant properties allow it to stabilize mixtures of oil and water, creating stable emulsions. alibaba.com This ensures that the active ingredient is evenly distributed throughout the spray tank and applied uniformly onto the plant surfaces. nbinno.com This uniform application is critical for achieving consistent and effective pest or weed control while minimizing the total amount of chemical needed, thereby reducing potential environmental impact. nbinno.com It is used in various formulation types, including suspension concentrates (SC), emulsifiable concentrates (EC), and capsule suspensions (CS). pcc.eu

Table 2: Properties and Functions of this compound in Agriculture

| Property | Function in Formulation | Impact on Application |

| Emulsifier | Stabilizes oil-in-water mixtures for active ingredients. alibaba.com | Ensures uniform mixing and application of the agrochemical. nbinno.comalibaba.com |

| Dispersant | Prevents solid particles from agglomerating in liquid suspensions. nbinno.com | Improves the efficacy and consistency of pesticide and herbicide sprays. nbinno.com |

| Wetting Agent | Helps the formulation spread evenly over the surface of plant leaves. nbinno.com | Enhances the contact and absorption of the active ingredient by the target plant or pest. |

Analytical Methodologies for Triisooctyl Phosphate Characterization

Spectroscopic Techniques for Triisooctyl Phosphate (B84403) Analysis

Spectroscopic methods are instrumental in elucidating the structural features of triisooctyl phosphate and tracking its chemical transformations.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-destructive technique for the analysis of organophosphorus compounds like this compound. It provides valuable information about the chemical environment of the phosphorus atom, enabling structural confirmation and the detection of related impurities or degradation products.

In ³¹P NMR, the chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus atom. For this compound, a distinct signal is observed in a specific region of the spectrum, which is characteristic of a phosphate ester. The oxidation of its precursor, triisooctyl phosphite (B83602), to this compound can be effectively monitored using this technique. A notable shift in the ³¹P NMR signal occurs during this conversion, with phosphate derivatives typically appearing around δ ~0 ppm. This makes ³¹P NMR an excellent tool for tracking the progress of oxidation reactions and assessing the purity of the final product.

The analysis of various organophosphorus esters by ³¹P NMR reveals that the chemical shifts are influenced by factors such as the presence of dπ-pπ bonding and the electronegativity of the surrounding atoms. researchgate.net While specific chemical shift values for this compound can vary slightly depending on the solvent and other experimental conditions, the technique remains a primary method for its structural characterization.

Table 1: Representative ³¹P NMR Chemical Shift Data for Organophosphorus Esters

| Compound Type | Representative Chemical Shift (δ, ppm) | Reference |

| Phosphate Esters (e.g., this compound) | ~0 | |

| Phosphite Esters (e.g., Triisooctyl phosphite) | ~100–130 |

This table is for illustrative purposes; specific shifts can vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the degradation of this compound, particularly under conditions of thermal stress. While this compound itself may not have a strong chromophore that absorbs significantly in the standard UV-Vis range, its degradation can lead to the formation of byproducts with distinct absorption characteristics.

The degradation of organophosphorus compounds can result in the formation of conjugated systems or other chromophoric structures that absorb UV or visible light. For instance, monitoring the absorbance in the 220–280 nm range can indicate the formation of conjugated byproducts during thermal stress. This allows for the qualitative and sometimes quantitative assessment of the extent of degradation over time.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural elucidation of this compound. It provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.

The most prominent bands in the FTIR spectrum of this compound are associated with the P-O-C and P=O bonds. The stretching vibrations of the P-O-C linkage typically appear in the region of 950-1100 cm⁻¹. The P=O stretching vibration is also a strong and distinct band, usually found in the 1250-1300 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations from the isooctyl groups are readily identifiable in the spectrum.

FTIR spectroscopy is not only used for initial structural confirmation but also for monitoring chemical changes, such as those occurring during degradation or synthesis. For example, in studies involving polymers, FTIR analysis can track changes in the carbonyl index during accelerated aging tests, providing insights into the effectiveness of stabilizers like this compound.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1300 |

| P-O-C | Stretching | 950 - 1100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-H (Alkyl) | Bending | 1380 - 1470 |

This table provides general ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Degradation Monitoring

Chromatographic Separation Methods for this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Both gas and liquid chromatography are widely employed, often coupled with various detectors for enhanced sensitivity and selectivity.

Gas Chromatography (GC) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

When coupled with a Flame Ionization Detector (FID), GC provides robust and reliable quantification of this compound. For more definitive identification, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides not only the retention time of the compound but also its mass spectrum, which serves as a unique chemical fingerprint. This is particularly useful for identifying this compound in complex environmental or biological samples and for characterizing its degradation products. nih.gov For example, GC-MS analysis can be used to identify volatile byproducts like isooctanol and phosphoric acid esters after pyrolysis.

In process chemistry, GC and GC/MS analysis are used to monitor reactions involving this compound, such as in the oxidation of olefins where it might be used as a solvent. google.com The quantitative determination of reaction products can be achieved by adding an internal standard and applying previously determined correction factors. google.com

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound and related compounds. LC is well-suited for non-volatile or thermally labile compounds that are not amenable to GC analysis.

LC can be paired with various detectors for the analysis of this compound. UV detection is commonly used, especially when analyzing samples where this compound is present in a matrix that allows for its detection against the background. google.com For instance, the analysis of polycarbonate degradation products can be performed using HPLC with UV detection. google.com

For more complex matrices or when higher sensitivity and specificity are required, LC coupled with Mass Spectrometry (LC-MS) is employed. LC-MS and its tandem version, LC-MS/MS, are powerful tools for identifying and quantifying trace levels of this compound and its metabolites or degradation products in various samples. In some specialized applications, a Thermionic Detector (TID), which is highly selective for phosphorus- and nitrogen-containing compounds, can be used with LC for the analysis of organophosphates.

Gas Chromatography (GC) for this compound Analysis with Various Detectors (e.g., FID, MS)

Titrimetric Analysis of this compound and Byproducts

Titrimetric analysis serves as a fundamental quantitative technique for assessing the quality and purity of this compound, primarily by quantifying acidic byproducts and unreacted precursors from its synthesis. The synthesis of organophosphate esters can involve reactants and generate byproducts that are readily measurable through titration.

Acid-base titration is the most common titrimetric method applied in this context. During the synthesis of this compound, particularly via routes involving phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), residual acids such as hydrochloric acid (HCl) can remain in the crude product. Potentiometric titration is a precise method to determine the concentration of these acidic impurities. In this procedure, a standard solution of a strong base, like sodium hydroxide (B78521) (NaOH), is used as the titrant. The endpoint, which corresponds to the complete neutralization of the acid, is detected by monitoring the sharp change in potential (voltage) using a pH electrode. This allows for an accurate calculation of the total acidity. metrohm.comlcms.cz

Similarly, the analysis of the parent acid, phosphoric acid (H₃PO₄), can be accomplished via potentiometric titration with a strong base. lcms.cz Phosphoric acid is a triprotic acid, meaning it can donate three protons. In an aqueous solution, typically the first two dissociation steps are clearly observed as distinct equivalence points in the titration curve. By adding a salt like sodium chloride to increase the ionic strength of the solution, it is possible to detect the third proton, allowing for a comprehensive analysis of the acid. lcms.cz

While direct titration of the this compound ester is not standard practice due to its lack of titratable functional groups, the analysis of its degradation products can be relevant. Hydrolysis of this compound can yield diisooctyl phosphate and mono-isooctyl phosphate, which are acidic and can be quantified using acid-base titration. nih.gov

Below is a table summarizing the application of titrimetric analysis for this compound and related substances.

| Analyte | Titration Method | Typical Titrant | Purpose of Analysis |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Acid-Base Potentiometric Titration | Sodium Hydroxide (NaOH) | Quantification of residual acidic byproducts from synthesis. |

| Phosphoric Acid (H₃PO₄) | Acid-Base Potentiometric Titration | Sodium Hydroxide (NaOH) | Determination of parent acid concentration, with up to three equivalence points detectable. lcms.cz |

| Diisooctyl Phosphate / Mono-isooctyl Phosphate | Acid-Base Titration | Sodium Hydroxide (NaOH) | Quantification of acidic hydrolysis products. nih.govwikipedia.org |

Advanced Analytical Method Development for this compound in Environmental Matrices

The detection and quantification of this compound and other organophosphate esters (OPEs) in environmental matrices such as water, soil, sediment, and biota require highly sensitive and specific analytical methods due to their low concentrations and the complexity of the sample matrices. wikipedia.org Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstone techniques for this purpose. researchgate.netacs.org

Sample Preparation: Effective sample preparation is critical to isolate this compound from interfering substances and concentrate it to detectable levels.

Solid Phase Extraction (SPE): This is a widely used method for aqueous samples. It provides high recovery rates (often between 67% and 105% for OPEs) and is effective at cleaning up the sample extract before instrumental analysis. researchgate.net

Microwave-Assisted Extraction (MAE): For solid samples like soil and sediment, MAE is a highly efficient technique, offering excellent recovery (78% to 105%) while using a reduced amount of solvent compared to traditional methods. researchgate.netnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been adapted for the analysis of OPE metabolites in complex matrices like seafood, followed by an SPE cleanup step. nih.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and semi-volatile OPEs. researchgate.net The use of a phosphorus flame photometric detector (GC-FPD) is also an option for selective phosphorus detection. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. researchgate.netfaa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for polar, non-volatile, and thermally labile OPEs and their degradation products. mdpi.comkau.edu.sa It often allows for direct analysis of aqueous samples with minimal preparation. mdpi.com Electrospray ionization (ESI) is a common ionization source used for these compounds. mdpi.comnih.gov For certain OPEs, chemical derivatization can be used to significantly enhance the signal intensity and lower the limits of detection by one to two orders of magnitude. mdpi.com

The following table summarizes findings from various studies on the analysis of OPEs in environmental samples.

| Technique | Matrix | Target Analytes | Sample Preparation | Method Detection Limit (MDL) / Limit of Detection (LOD) | Recovery (%) |

|---|---|---|---|---|---|

| GC-MS/MS | Soil/Sediment | 13 OPEs including TEHP | Accelerated Solvent Extraction | Not specified | Not specified |

| GC-MS | Biological Samples | 14 OPEs including TEHP | MAE followed by GPC and SPE | 0.006–0.021 ng/g lw | Not specified |

| HPLC-MS/MS | Milk | 13 OPEs | Modified QuEChERS and SPE | 0.001–0.3 ng/mL | 75.0–124.8 |

| LC-HRMS | Seafood | OPE Diesters (e.g., DPHP, DNBP) | QuEChERS and SPE | Concentrations found: 30-100 ng/g dw | Not specified |

| LC-ESI-MS/MS | Generic (ACN) | OP Acids (degradation products) | Cationic Derivatization | 0.02–0.2 ng/mL | Not specified |

TEHP: Tris(2-ethylhexyl) phosphate, an isomer of this compound. lw: lipid weight. dw: dry weight. ACN: Acetonitrile.

Purity and Structural Integrity Confirmation Protocols for Synthesized this compound

Confirming the purity and structural integrity of synthesized this compound is essential for quality control. This is achieved through a combination of spectroscopic and chromatographic techniques that provide complementary information about the molecule's structure, functional groups, and the presence of impurities. lookchem.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for analyzing organophosphorus compounds. It directly probes the phosphorus nucleus, providing information about its chemical environment. This compound will exhibit a characteristic chemical shift in the phosphate region (δ ≈ 0 ppm). This technique is highly effective for identifying the target compound and detecting phosphorus-containing impurities, such as unreacted starting materials or oxidation byproducts like triisooctyl phosphite (which appears at a very different chemical shift, δ ≈ 100–130 ppm). rsc.org ¹H and ¹³C NMR are also used to confirm the structure of the isooctyl alkyl chains. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to P=O (phosphoryl), P-O-C (phosphate ester), and C-H (alkyl) bonds, confirming the successful formation of the ester. nih.govscience.gov The absence of broad O-H bands would indicate the removal of alcohol and acidic precursors.

Chromatographic Methods:

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is used to assess the purity of the final product. It separates volatile components based on their boiling points and interaction with the stationary phase. This method can quantify the main product and detect volatile byproducts or unreacted isooctanol.

High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for purity assessment, particularly for less volatile impurities. It can be used to confirm purity levels, often aiming for >98%.

The combination of these protocols ensures that the synthesized product meets the required specifications for identity, purity, and structural integrity.

The table below outlines the primary analytical protocols for quality control.

| Analytical Protocol | Purpose | Key Findings / Observations |

|---|---|---|

| ³¹P NMR Spectroscopy | Structural confirmation and detection of phosphorus-containing impurities. | Identifies the P=O bond of the phosphate ester (δ ≈ 0 ppm) and distinguishes it from phosphite precursors (δ ≈ 100–130 ppm). rsc.org |

| FTIR Spectroscopy | Identification of key functional groups. | Confirms the presence of P=O, P-O-C, and C-H bonds and the absence of O-H from impurities. nih.govscience.gov |

| Gas Chromatography (GC-FID/MS) | Purity assessment and quantification of volatile impurities. | Determines the percentage purity and identifies residual starting materials like isooctanol. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment for less volatile impurities. | Confirms high purity levels (e.g., >98.5%). |

Theoretical and Computational Studies on Triisooctyl Phosphate

Molecular Dynamics (MD) Simulations of Triisooctyl Phosphate (B84403) Systems

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule as large and complex as triisooctyl phosphate, MD simulations are an indispensable tool for exploring its dynamic behavior over time.

Conformational Analysis and Ligand Flexibility Modeling of this compound

This compound is characterized by a central phosphate (PO₄) core bonded to three bulky, flexible isooctyl chains. This structure gives rise to a vast number of possible spatial arrangements, or conformations.

Detailed Research Findings: The flexibility of this compound is a defining feature. The molecule's conformational landscape is shaped by rotations around the P-O and C-C bonds of the ester linkages and the alkyl chains. Due to the significant number of rotatable bonds and the branched nature of the isooctyl groups, the molecule does not have a single, rigid structure but exists as an ensemble of interconverting conformers. Computational studies on the related but less complex triisooctyl phosphite (B83602) suggest that MD simulations are a key tool for modeling these conformational changes. The high flexibility of the closely related tris(2-ethylhexyl) phosphate is so pronounced that its 3D conformer generation is computationally challenging. nih.gov

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule interacts with other substances, for example, when it functions as a plasticizer, where its ability to adopt various shapes allows it to fit between polymer chains and increase flexibility.

Intermolecular Interactions and Aggregation Behavior of this compound

The way this compound molecules interact with each other governs many of its bulk properties, such as viscosity, boiling point, and its behavior in solutions.

Detailed Research Findings: Studies on analogous short-chain trialkyl phosphates, like tributyl phosphate (TBP), have shown a distinct tendency for self-aggregation in nonpolar solvents. researchgate.netresearchgate.net This behavior is driven by the amphiphilic nature of the molecule: the polar phosphate (P=O) group and the nonpolar alkyl chains. MD simulations reveal that TBP molecules self-associate through dipole-dipole interactions between their polar phosphate cores, with the butyl chains radiating outwards into the solvent. researchgate.net This can lead to the formation of dimers and larger, dynamic aggregates. ias.ac.inresearchgate.net

For this compound, with its significantly larger and more branched alkyl chains, this effect is expected to be even more pronounced. The bulky isooctyl groups would create substantial steric shielding around the polar core while increasing the strength of van der Waals forces between the chains. These interactions are fundamental to its low volatility and function as a solvent or plasticizer. MD simulations on similar long-chain amphiphiles, like n-dodecyl phosphate, have successfully modeled the formation of complex aggregate structures such as bilayers and micelles, stabilized by a combination of hydrogen bonding and van der Waals forces. nih.gov

| Interaction Type | Description | Contributing Molecular Parts | Significance |

|---|---|---|---|

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Primarily between the polar phosphoryl (P=O) groups. | Drives the initial self-association and aggregation of molecules, especially in nonpolar environments. ias.ac.in |

| Van der Waals Forces (London Dispersion) | Weak, temporary attractive forces arising from instantaneous fluctuations in electron distribution. | Occur between the long, nonpolar isooctyl chains. | Become significant due to the large surface area of the eight-carbon chains, contributing substantially to the overall cohesion and low volatility. ias.ac.in |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | Caused by the bulky, branched isooctyl groups. | Influences the geometry of aggregates and limits how closely the polar cores can approach each other. |

Solvation Dynamics and Phase Transitions Involving this compound

Solvation dynamics describes how solvent molecules rearrange around a solute. This is critical for understanding the behavior of this compound in different environments, such as in mixtures with water or organic diluents.

Detailed Research Findings: this compound is characterized by its high hydrophobicity and very low solubility in water. MD simulations of the related TBP molecule at an oil-water interface show the formation of a structured bilayer, with the polar phosphate groups oriented towards the water phase and the alkyl chains towards the oil phase. researchgate.net This illustrates the strong energetic preference for this orientation to minimize the unfavorable contact between the nonpolar chains and water.

Studies on TBP-water binary solutions have directly observed the dynamics of solvation. nih.govacs.org These studies show that even small amounts of water in TBP can form hydrogen-bonded networks and that electrons in the solution will preferentially solvate within these water clusters. nih.govacs.org The reorganization of the solvent molecules, a key aspect of solvation, is significantly slower in these mixtures compared to bulk water. nih.govacs.org For this compound, the larger alkyl chains would further enhance its immiscibility with water, making phase separation a dominant process. In nonpolar solvents, studies on similar trialkyl phosphates show that aggregation can lead to mesoscale structures and concentration fluctuations that are precursors to phase transitions, such as the formation of a third phase in solvent extraction systems. researchgate.net

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reactivity from first principles.

Electronic Structure and Reactivity Predictions of this compound

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule, which is fundamental to its chemical reactivity.

Detailed Research Findings: While specific DFT studies on this compound are scarce, research on the general organophosphate class provides a solid framework. biorxiv.orgpku.edu.cn DFT calculations determine key electronic descriptors. The central phosphorus atom, double-bonded to one oxygen and single-bonded to three ester oxygens, forms a polar, electron-deficient center. This is confirmed by calculations on other organophosphates, which identify the phosphorus atom as a primary site for nucleophilic attack. pku.edu.cn

The molecular electrostatic potential (ESP) map, a common output of DFT calculations, visualizes the charge distribution. For an organophosphate, it would show a negative potential (red) around the phosphoryl oxygen (P=O) and a positive potential (blue) around the phosphorus atom and the hydrogens of the alkyl chains. This map is crucial for predicting how the molecule will interact with other polar molecules, ions, or biological targets. General DFT studies on organophosphates reveal that properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap are key indicators of chemical reactivity and kinetic stability. biorxiv.orgmdpi.com

| Property | Description | Relevance to this compound |

|---|---|---|

| Molecular Electrostatic Potential (ESP) | A 3D map of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points for intermolecular forces and chemical reactions. biorxiv.org |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com |

| Atomic Charges (e.g., Mulliken, NBO) | Calculates the partial charge on each atom in the molecule. | Quantifies the polarity of bonds (e.g., P=O, P-O-C) and confirms the electrophilic nature of the phosphorus center. pku.edu.cn |

| Dipole Moment | A measure of the overall polarity of the molecule. | A key parameter for understanding solubility, miscibility, and the strength of dipole-dipole interactions that drive aggregation. researchgate.net |

Reaction Pathway Energy Surfaces for this compound Transformations

DFT can be used to model the entire course of a chemical reaction, including the structures of reactants, transition states, and products, and the associated energy changes. This is essential for understanding reaction mechanisms and kinetics.

Detailed Research Findings: A primary transformation for this compound is hydrolysis—the cleavage of its ester bonds by water. Although this reaction is known to be very slow for this compound due to steric hindrance from the bulky alkyl groups, DFT can elucidate the mechanistic steps involved.

Studies on the hydrolysis of simpler organophosphates like triethyl phosphate (TEP) and dimethyl phosphate provide a model. cdmf.org.brrutgers.eduresearchgate.net DFT calculations on TEP hydrolysis show a significant activation energy barrier (around 20 kcal/mol), confirming its relative stability towards hydrolysis under acidic conditions. cdmf.org.brnih.gov The reaction is modeled as a nucleophilic attack by a water molecule on the electrophilic phosphorus atom, proceeding through a high-energy pentavalent transition state (a trigonal bipyramidal structure) before the P-O-C bond breaks and an alcohol molecule is released. researchgate.net DFT can map the free energy profile of this entire pathway. For this compound, the energy barrier for this transition state would likely be even higher due to the increased steric bulk of the isooctyl group compared to an ethyl group, explaining its enhanced hydrolytic stability. Such computational insights are critical for predicting the environmental fate and persistence of the compound. nih.gov

| Reaction Step | Description | Information Provided by DFT |

|---|---|---|

| 1. Reactant Complex Formation | A water molecule approaches the this compound molecule. | Geometry and energy of the initial reactant state. |

| 2. Nucleophilic Attack | The oxygen atom of water attacks the electrophilic phosphorus center. | Structure and energy of the transition state (e.g., a pentacoordinate phosphorus species). Calculation of the activation energy barrier. nih.gov |

| 3. Proton Transfer | Protons may be shuffled, potentially involving other water molecules acting as a bridge. | Modeling of intermediate steps and the role of solvent molecules in stabilizing charge. rutgers.edu |

| 4. Bond Cleavage | The P-O-C ester bond breaks. | Energy change associated with the cleavage, leading to the formation of products. |

| 5. Product Complex Formation | The products, diisooctyl phosphoric acid and isooctanol, separate. | Geometry and energy of the final product state. Calculation of the overall reaction enthalpy and free energy. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches Applied to this compound Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are powerful computational tools for studying chemical reactions in complex systems like enzymes or solutions. While specific QM/MM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other organophosphorus compounds, providing a framework for how this compound could be investigated. These studies are crucial for understanding reaction mechanisms, such as hydrolysis or enzymatic degradation, at a molecular level.

In a typical QM/MM simulation of an organophosphate like this compound interacting with a biological system, the organophosphate molecule and the key amino acid residues of the enzyme's active site are treated with quantum mechanics (QM). This allows for an accurate description of electronic rearrangements during bond-breaking and bond-forming events. The remainder of the protein and the surrounding solvent are treated with the less computationally expensive molecular mechanics (MM) force field. nih.gov This partitioning enables the simulation of large systems while maintaining accuracy in the region of interest.

Studies on other organophosphorus compounds, such as paraoxon (B1678428) and soman, have successfully used QM/MM simulations to elucidate their interaction with enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). nih.govacs.org These studies often aim to understand the mechanism of inhibition or hydrolysis. For instance, QM/MM molecular dynamics simulations have been used to map the free energy profile of the phosphonylation reaction, identifying the transition states and intermediates involved. acs.org A similar approach could be applied to this compound to study its potential interactions with and modifications by enzymes.

The general mechanism for the hydrolysis of organophosphorus compounds by phosphotriesterases, as revealed by QM/MM studies, often involves a two-step associative mechanism with the formation of a pentacoordinated intermediate. nih.gov The energy barriers for these steps are influenced by the nature of the leaving group and the metal cations present in the active site. nih.gov While this compound is generally considered more stable than many pesticidal organophosphates, QM/MM simulations could quantify its susceptibility to enzymatic or chemical hydrolysis.

Table 1: Representative QM/MM Simulation Parameters for Organophosphate Systems

| Parameter | Description | Typical Values/Methods | Relevance to this compound Studies |

| QM Region | The part of the system treated with quantum mechanics. | The organophosphate, key active site residues (e.g., serine, histidine), and catalytic water molecules. | For this compound, this would include the phosphate ester itself and any interacting residues of a target enzyme. |

| QM Method | The level of theory used for the QM region. | Density Functional Theory (DFT) with functionals like B3LYP or ωB97X-D3; semi-empirical methods like DFTB3. acs.orgresearchgate.net | The choice of method would depend on the desired balance between accuracy and computational cost for studying this compound's reactivity. |

| MM Force Field | The classical force field used for the MM region. | AMBER, CHARMM, OPLS. acs.orgresearchgate.net | Standard force fields would be suitable for modeling the protein and solvent environment of this compound. |

| Simulation Type | The computational experiment performed. | Molecular Dynamics (MD), Umbrella Sampling, Metadynamics. nih.govacs.org | These methods would allow for the exploration of the conformational space and the calculation of free energy profiles for reactions involving this compound. |

By applying these established QM/MM methodologies, researchers could investigate the molecular basis of this compound's biological interactions and environmental fate.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological and toxicological effects of chemicals based on their molecular structure. For organophosphate esters (OPEs), including this compound, SAR studies have often focused on endpoints such as neurotoxicity, endocrine disruption, and general toxicity to aquatic organisms. While specific, detailed SAR studies on this compound are limited, the broader principles derived from studies on analogous OPEs can provide significant insights.

A key determinant of the activity of OPEs is the nature of the ester groups. The bulky isooctyl groups of this compound significantly influence its physical, chemical, and biological properties. Research on other OPEs has shown that bulky substituents can impact biological activity. For example, in studies of the antiestrogenic effects of OPEs, those with bulky substituents like phenyl rings or long alkyl chains exhibited stronger estrogen receptor (ER) antagonism. acs.orgnih.gov This suggests that the large isooctyl groups in this compound might contribute to specific interactions with biological receptors.